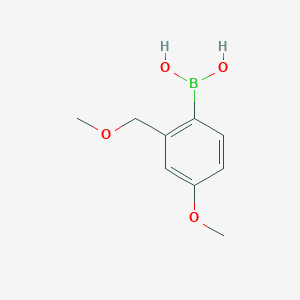

4-Methoxy-2-(methoxymethyl)phenylboronsäure

Übersicht

Beschreibung

4-Methoxy-2-(methoxymethyl)phenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

The synthesis of 4-Methoxy-2-(methoxymethyl)phenylboronic acid involves several steps. It is a reactant for the preparation of biologically active molecules . It is also used in the preparation of axially-chiral biarylphosphonates by asymmetric Suzuki coupling catalyzed by palladium complexes .Molecular Structure Analysis

The molecular formula of 4-Methoxy-2-(methoxymethyl)phenylboronic acid is C9H13BO4 . The InChI code is 1S/C9H13BO4/c1-13-6-7-5-8(14-2)3-4-9(7)10(11)12/h3-5,11-12H,6H2,1-2H3 .Chemical Reactions Analysis

4-Methoxy-2-(methoxymethyl)phenylboronic acid is used in various chemical reactions. It is a reactant for the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors . It is also used in the preparation of arylpyrimidines and their use in regioselective acetoxylation .Physical and Chemical Properties Analysis

The boiling point of 4-Methoxy-2-(methoxymethyl)phenylboronic acid is predicted to be 346.3±52.0 °C . The density is 1.19 . The storage temperature is recommended to be under inert gas (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen

Organische Synthese

4-Methoxy-2-(methoxymethyl)phenylboronsäure: ist ein wertvolles Reagenz in der organischen Synthese, insbesondere in Suzuki-Miyaura-Kreuzkupplungsreaktionen . Diese Reaktion ist entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, ein wesentlicher Schritt bei der Synthese komplexer organischer Moleküle. Die Boronsäuregruppe der Verbindung reagiert unter Palladiumkatalyse mit verschiedenen Halogeniden oder Triflaten und bietet einen Weg zur Synthese verschiedener aromatischer Verbindungen.

Medizinische Chemie

In der medizinischen Chemie dient dieses Phenylboronsäurederivat als Baustein für Pharmazeutika. Seine Struktur ist für Modifikationen geeignet, die zur Entdeckung neuer Medikamente führen können. Zum Beispiel kann es verwendet werden, um Inhibitoren für Enzyme wie 17ß-Hydroxysteroid-Dehydrogenase Typ 2 zu entwickeln, die bei der Behandlung von Krankheiten wie Krebs und Diabetes eine wichtige Rolle spielen .

Materialwissenschaft

Die Verbindung findet aufgrund ihrer Fähigkeit, stabile Komplexe mit verschiedenen Materialien zu bilden, Anwendung in der Materialwissenschaft. Sie kann verwendet werden, um Oberflächeneigenschaften zu modifizieren, funktionalisierte Polymere zu erzeugen oder Sensormmaterialien für die Detektion biologischer und chemischer Substanzen zu entwickeln .

Analytische Chemie

In der analytischen Chemie kann This compound als molekulares Erkennungselement verwendet werden. Boronsäuren haben die einzigartige Fähigkeit, an Diole und andere cis-Diol-haltige Verbindungen wie Zucker zu binden, wodurch sie bei der Entwicklung von Sensoren für die Glukoseüberwachung nützlich sind, was für das Diabetesmanagement besonders relevant ist .

Landwirtschaftliche Chemie

Diese Verbindung kann auch in der landwirtschaftlichen Chemie für die Synthese von Herbiziden, Pestiziden und Pflanzenwachstumsregulatoren eingesetzt werden. Es ist bekannt, dass die Boronsäureeinheit mit verschiedenen biologischen Systemen interagiert, und ihre Einarbeitung in Agrochemikalien kann ihre Selektivität und Wirksamkeit verbessern .

Katalyse

Schließlich kann This compound als Ligand in der Katalyse wirken. Es kann Komplexe mit Metallen bilden, die verschiedene organische Reaktionen, einschließlich asymmetrischer Synthesen, katalysieren können, wodurch zur Produktion chiraler Verbindungen beigetragen wird, die in der pharmazeutischen Industrie wichtig sind .

Safety and Hazards

4-Methoxy-2-(methoxymethyl)phenylboronic acid is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Wirkmechanismus

Target of Action

4-Methoxy-2-(methoxymethyl)phenylboronic acid is a type of boronic acid, which are commonly used as reagents in Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are unsaturated bonds in organic molecules, where it can add a boron atom .

Mode of Action

The compound interacts with its targets through a process known as oxidative addition. This involves the donation of electrons from the palladium catalyst to form a new Pd-C bond . The compound can also undergo transmetalation, a process where the organic group is transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki-Miyaura cross-coupling pathway. This pathway is a type of carbon-carbon bond-forming reaction that is widely used in organic synthesis . The downstream effects include the formation of biaryl compounds, which are important structures in many biologically active molecules .

Pharmacokinetics

Boronic acids in general are known to have varying degrees of stability and reactivity, which can influence their absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including biologically active molecules .

Action Environment

The action of 4-Methoxy-2-(methoxymethyl)phenylboronic acid can be influenced by various environmental factors. For example, the pH of the environment can strongly influence the rate of the reaction . Additionally, the presence of certain catalysts, such as palladium complexes, can enhance the compound’s reactivity .

Biochemische Analyse

Biochemical Properties

4-Methoxy-2-(methoxymethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of sensors and inhibitors. The compound interacts with enzymes such as serine proteases and glycosidases by forming boronate esters with the active site serine or other nucleophilic residues. These interactions can inhibit enzyme activity, making 4-Methoxy-2-(methoxymethyl)phenylboronic acid a valuable tool in studying enzyme mechanisms and developing therapeutic agents .

Cellular Effects

In cellular contexts, 4-Methoxy-2-(methoxymethyl)phenylboronic acid can influence various cellular processes. It has been observed to affect cell signaling pathways by modulating the activity of enzymes involved in signal transduction. For instance, the compound can inhibit kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins. This modulation can impact gene expression and cellular metabolism, potentially leading to changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 4-Methoxy-2-(methoxymethyl)phenylboronic acid exerts its effects through the formation of covalent bonds with biomolecules. The boronic acid moiety interacts with hydroxyl groups on serine, threonine, or tyrosine residues in proteins, forming stable boronate esters. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

The effects of 4-Methoxy-2-(methoxymethyl)phenylboronic acid in laboratory settings can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. In vitro studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained interaction with target biomolecules. In vivo studies indicate that metabolic processes can lead to the gradual degradation of the compound, reducing its efficacy over time .

Dosage Effects in Animal Models

The effects of 4-Methoxy-2-(methoxymethyl)phenylboronic acid in animal models are dose-dependent. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit off-target effects and toxicity, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential harm .

Metabolic Pathways

4-Methoxy-2-(methoxymethyl)phenylboronic acid is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of hydroxylated or demethylated metabolites. These metabolites can further interact with cellular components, influencing metabolic flux and altering the levels of key metabolites. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs .

Eigenschaften

IUPAC Name |

[4-methoxy-2-(methoxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO4/c1-13-6-7-5-8(14-2)3-4-9(7)10(11)12/h3-5,11-12H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLRYELPUQTVJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC)COC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine](/img/structure/B1400030.png)

![1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone](/img/structure/B1400031.png)

![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta-[c]pyrazol-3-amine](/img/structure/B1400035.png)

![1-[3-(4-Bromo-3-fluorophenoxy)propyl]pyrrolidine](/img/structure/B1400048.png)